molecular formula C11H24ClN2P B14635566 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane CAS No. 55342-76-2

1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane

Cat. No.: B14635566
CAS No.: 55342-76-2
M. Wt: 250.75 g/mol
InChI Key: RCQCAOGVRKCRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a diazaphosphinane ring structure. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane typically involves the reaction of di-tert-butylchlorophosphine with a suitable diazaphosphinane precursor. One common method involves the use of acetonitrile as a solvent and the addition of silver trifluoromethanesulfonate (AgOTf) to facilitate the reaction . The reaction mixture is stirred for about an hour and then filtered to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphinane derivatives, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal complexes formed. The chlorine atom can participate in substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is unique due to its combination of tert-butyl groups, chlorine atom, and diazaphosphinane ring. This unique structure imparts specific reactivity and steric properties that are valuable in various chemical applications.

Properties

CAS No.

55342-76-2

Molecular Formula

C11H24ClN2P

Molecular Weight

250.75 g/mol

IUPAC Name

1,3-ditert-butyl-2-chloro-1,3,2-diazaphosphinane

InChI

InChI=1S/C11H24ClN2P/c1-10(2,3)13-8-7-9-14(15(13)12)11(4,5)6/h7-9H2,1-6H3

InChI Key

RCQCAOGVRKCRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCN(P1Cl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.